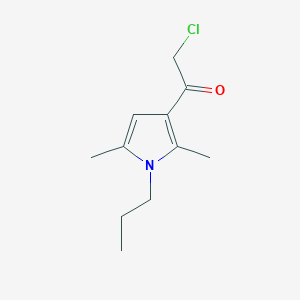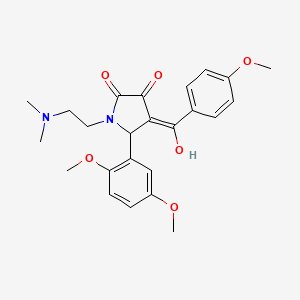![molecular formula C22H23N5O3S B2906205 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-01-5](/img/structure/B2906205.png)
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is an organic compound that represents a unique intersection of sulfonamide chemistry and triazolopyridazine derivatives. It features a sulfonamide group, a triazolo[4,3-b]pyridazine moiety, and a trimethylphenyl group, giving it distinctive chemical properties. This compound’s intricate structure renders it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step reactions:
Formation of the triazolopyridazine core: : Starting with appropriate precursors, the triazolopyridazine core is synthesized using cyclization reactions, often under acidic or basic conditions.
Attachment of the trimethylphenyl group: : The core structure is then coupled with a trimethylphenyl group, usually through Friedel-Crafts alkylation or acylation reactions.
Sulfonamide introduction: : Finally, the sulfonamide group is introduced via sulfonation reactions with sulfonyl chlorides and appropriate amines under controlled temperature and pH conditions.
Industrial Production Methods
For industrial-scale production:
Continuous flow chemistry can enhance the efficiency and safety of reactions.
Optimizing catalyst use and reaction conditions to minimize by-products.
Employing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide undergoes various reactions:
Oxidation: : The compound can be oxidized under strong conditions, affecting the sulfonamide group and the aromatic rings.
Reduction: : It can be reduced, particularly the sulfonamide and aromatic rings, using specific reducing agents like lithium aluminium hydride.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Halogenating agents and strong bases or acids, depending on the desired substitution.
Major Products Formed
These reactions yield various derivatives, such as:
Oxidation products: : Sulfonic acids or sulfone derivatives.
Reduction products: : Secondary or primary amines.
Substitution products: : Variously substituted triazolopyridazine derivatives.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is used across multiple domains:
Chemistry: : It serves as a building block for synthesizing complex organic molecules.
Biology: : Research focuses on its biological activity, including its potential as an enzyme inhibitor.
Medicine: : Studies investigate its therapeutic potential, including antimicrobial and anticancer properties.
Industry: : It is used in the development of novel materials and agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with specific enzymes or receptors. Its triazolopyridazine moiety can bind to enzyme active sites, inhibiting their function. This binding can alter signaling pathways and biological responses, explaining its varied effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethyl)benzenesulfonamide: : Lacks the oxygen atom, altering its chemical properties.
4,6-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: : The removal of one methyl group changes its reactivity.
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives: : These maintain the core structure but differ in functional groups.
Uniqueness
What sets 2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide apart is its specific combination of sulfonamide and triazolopyridazine, which confers unique chemical and biological properties that are exploited in diverse scientific and industrial applications.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15-13-16(2)21(17(3)14-15)31(28,29)23-11-12-30-20-10-9-19-24-25-22(27(19)26-20)18-7-5-4-6-8-18/h4-10,13-14,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNSVSQUFASCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)
![5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2906124.png)



![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906130.png)
![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid](/img/structure/B2906133.png)



![8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2906139.png)


